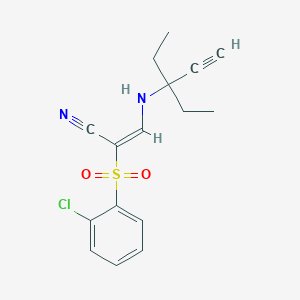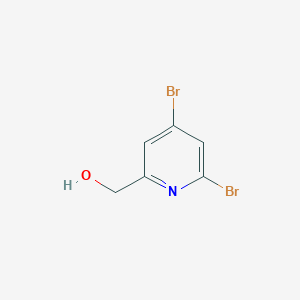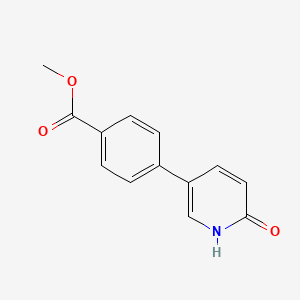![molecular formula C27H52Cl2P2Pd+2 B6324639 Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) CAS No. 1041005-52-0](/img/structure/B6324639.png)
Dichloro[bis(dicyclohexylphosphino)propane]palladium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) is an organometallic complex with the chemical formula C27H50Cl2P2Pd. It is a crystalline solid that appears as a colorless to pale yellow substance. This compound is known for its stability in air and its solubility in various organic solvents such as ethanol, ether, and dimethylformamide . It is primarily used as a catalyst in organic synthesis, particularly in coupling reactions.
Wissenschaftliche Forschungsanwendungen
Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds
Biology and Medicine: While its direct applications in biology and medicine are limited, it is used in the synthesis of complex organic molecules that may have biological activity.
Industry: It is employed in the production of pharmaceuticals, agrochemicals, and fine chemicals due to its efficiency in catalyzing various organic reactions.
Safety and Hazards
Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) is primarily used as a catalyst in organic synthesis . Its main targets are the reactant molecules in the chemical reactions it catalyzes.
Mode of Action
As a catalyst, Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) facilitates chemical reactions by lowering the activation energy required for the reaction to occur. It interacts with the reactant molecules, forming temporary complexes that allow the reactants to interact more easily .
Biochemical Pathways
The specific biochemical pathways affected by Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) depend on the specific reactions it catalyzes. In general, it is involved in coupling reactions , which are key steps in the synthesis of many complex organic compounds .
Result of Action
The primary result of Dichloro[bis(dicyclohexylphosphino)propane]palladium(II)'s action is the facilitation of chemical reactions, leading to the formation of desired products. By lowering the activation energy of the reaction, it increases the reaction rate and yield .
Vorbereitungsmethoden
Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) can be synthesized through the reaction of palladium(II) chloride with bis(dicyclohexylphosphino)propane under suitable conditions . The reaction typically involves dissolving palladium(II) chloride in an organic solvent such as dichloromethane or chloroform, followed by the addition of bis(dicyclohexylphosphino)propane. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration and purified by recrystallization.
Analyse Chemischer Reaktionen
Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the chloride ligands are replaced by other ligands.
Coupling Reactions: It is widely used as a catalyst in coupling reactions such as Suzuki, Heck, and Sonogashira couplings
Oxidative Addition and Reductive Elimination: These are key steps in many catalytic cycles involving palladium complexes.
Common reagents used in these reactions include aryl halides, boronic acids, and alkynes. The major products formed are typically biaryl compounds, alkenes, and other coupled products.
Vergleich Mit ähnlichen Verbindungen
Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) can be compared with other palladium-based catalysts such as:
Dichloro[bis(diphenylphosphino)propane]palladium(II): This compound has similar catalytic properties but different ligand structures.
Dichloro[bis(dicyclohexylphosphino)ferrocene]palladium(II): This compound also serves as a catalyst in coupling reactions but has a ferrocene-based ligand.
The uniqueness of Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) lies in its high stability and efficiency in catalyzing a wide range of organic reactions, making it a valuable tool in synthetic chemistry.
Eigenschaften
IUPAC Name |
dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50P2.2ClH.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h24-27H,1-23H2;2*1H;/q;;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEVAMQVDDHWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[PH+](CCC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[Pd]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52Cl2P2Pd+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B6324645.png)
![2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol](/img/structure/B6324660.png)


